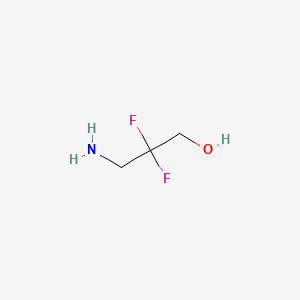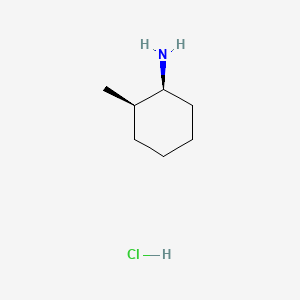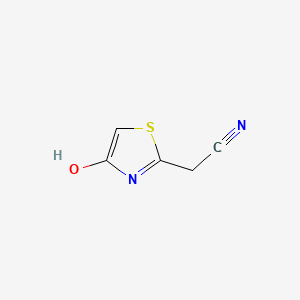
Osmium(III)-chlorid-trihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium(III) chloride trihydrate is an inorganic compound with the chemical formula OsCl3·3H2O. It is a hydrate form of osmium(III) chloride, characterized by dark green crystals. This compound is notable for its use in various chemical reactions and as a precursor to other osmium-based compounds .
Wissenschaftliche Forschungsanwendungen
Osmium(III) chloride trihydrate is used in various scientific research applications:
Chemistry: As a reagent for the preparation of dichlorodihydridoosmium complexes and other osmium-based compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential anticancer properties, particularly in the development of osmium-based drugs.
Industry: Used as a catalyst in alkane oxidation reactions in the presence of pyridine and hydrogen oxide
Wirkmechanismus
Target of Action
Osmium(III) chloride trihydrate is primarily used as a precursor material for the production of dichlorodihydridoosmium complex compounds . These complexes are the primary targets of Osmium(III) chloride trihydrate and play a crucial role in various chemical reactions.
Mode of Action
The interaction of Osmium(III) chloride trihydrate with its targets results in the formation of dichlorodihydridoosmium complex compounds . This interaction is facilitated by the unique properties of Osmium(III) chloride trihydrate, which allows it to act as an efficient alkane oxidation catalyst in the presence of pyridine and hydrogen oxide .
Biochemical Pathways
The biochemical pathways affected by Osmium(III) chloride trihydrate primarily involve the formation of dichlorodihydridoosmium complex compounds . These compounds can further interact with other molecules, affecting downstream effects in various biochemical pathways.
Pharmacokinetics
It’s known that osmium(iii) chloride trihydrate is water-soluble , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Osmium(III) chloride trihydrate’s action primarily involve the formation of dichlorodihydridoosmium complex compounds . These compounds can act as catalysts, facilitating various chemical reactions.
Action Environment
The action, efficacy, and stability of Osmium(III) chloride trihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence of water can impact its action.
Safety and Hazards
Osmium(III) chloride trihydrate is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Corr. 1B. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Osmium(III) chloride trihydrate plays a significant role in biochemical reactions. It is used for preparing osmium compounds and complexes . It is also an effective catalyst for alkane oxidation when combined with pyridine and hydrogen peroxide
Molecular Mechanism
It is known to be involved in the synthesis of dichlorodihydridoosmium complex compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Osmium(III) chloride trihydrate can be synthesized by reacting osmium metal with chlorine gas: [ 2Os + 3Cl_2 \rightarrow 2OsCl_3 ] Alternatively, it can be prepared by heating osmium(IV) chloride: [ 2OsCl_4 \rightarrow 2OsCl_3 + Cl_2 ] The trihydrate form is obtained by crystallizing the anhydrous osmium(III) chloride from water .
Industrial Production Methods: Industrial production of osmium(III) chloride trihydrate typically involves the controlled reaction of osmium metal with chlorine gas, followed by hydration to form the trihydrate. This process ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Osmium(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine gas.
Reduction: Reducing agents like hydrogen gas.
Substitution: Ligands such as pyridine and hydrogen oxide are commonly used.
Major Products Formed:
Oxidation: Higher oxidation state osmium compounds.
Reduction: Lower oxidation state osmium compounds.
Substitution: Dichlorodihydridoosmium complexes.
Vergleich Mit ähnlichen Verbindungen
- Osmium(IV) chloride (OsCl4)
- Osmium tetroxide (OsO4)
- Ruthenium(III) chloride (RuCl3)
- Iridium(III) chloride (IrCl3)
Comparison: Osmium(III) chloride trihydrate is unique due to its specific oxidation state and hydration form. Compared to osmium tetroxide, it is less volatile and less toxic. Compared to ruthenium(III) chloride and iridium(III) chloride, it exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and medicinal chemistry .
Eigenschaften
IUPAC Name |
osmium;trichloride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Os/h3*1H;3*1H2;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOGQOKSNTNPR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Os] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Os-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)
![D-[5-13C]RIBOSE](/img/no-structure.png)


![2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B591479.png)

![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)


